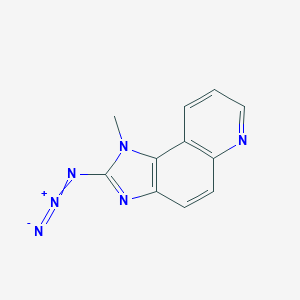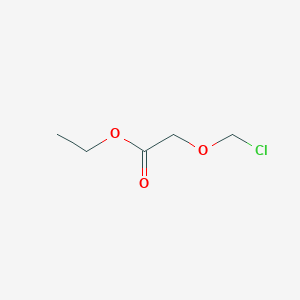
2-(Chloromethoxy)acetic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethoxy)acetic acid ethyl ester is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a chloromethoxy group attached to an acetic acid ethyl ester moiety. This structure is of interest due to its potential to undergo various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate . Although this does not directly describe the synthesis of 2-(chloromethoxy)acetic acid ethyl ester, the use of thionyl chloride is a common reagent in chlorination reactions, which could be relevant for the synthesis of chloromethoxy derivatives.
Molecular Structure Analysis
The molecular structure of 2-(chloromethoxy)acetic acid ethyl ester can be inferred to involve a chloromethyl ether group based on the reactivity described in the literature. For example, 2-(chloromethoxy)ethyl acetate has been shown to react with alcohols to produce 2-(alkoxymethoxy)ethyl acetates, suggesting the presence of a chloromethyl ether group that can participate in neighboring group reactions .
Chemical Reactions Analysis
The chemical reactivity of 2-(chloromethoxy)acetic acid ethyl ester has been explored, particularly its interaction with alcohols in the presence of silver carbonate to yield 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes . The proposed mechanism involves the participation of the chloromethyl ether oxygen atom, indicating that the chloromethoxy group plays a crucial role in the compound's reactivity.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(chloromethoxy)acetic acid ethyl ester are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, ^1HNMR, and elemental analysis, with mass spectrometry (MS) confirming some of the structures . These techniques are essential for determining the physical and chemical properties of organic compounds and could be applied to 2-(chloromethoxy)acetic acid ethyl ester for a comprehensive analysis.
Relevant Case Studies
Although no direct case studies involving 2-(chloromethoxy)acetic acid ethyl ester were provided, the literature does mention the importance of chlorinated compounds like 2-chloropropionic acid and its esters. These compounds are used in the synthesis of various chemicals, including pesticides and pharmaceutical intermediates . The research progress on the resolution of such compounds highlights the significance of understanding their properties and reactivity for industrial applications.
Aplicaciones Científicas De Investigación
Ester Production by Microorganisms
Research has highlighted the ability of certain yeast species, such as Hansenula anomala, to produce ethyl acetate, a related ester, during fermentation processes. This production is influenced by environmental factors such as aeration and the presence of ethanol and glucose. The formation of ethyl acetate involves aerobic utilization of ethanol accumulated during glucose fermentation, suggesting a complex biochemical pathway that might be relevant to understanding the production and applications of similar esters, including 2-(Chloromethoxy)acetic Acid Ethyl Ester (Tabachnick & Joslyn, 1953).
Process Intensification in Ethyl Acetate Production
A comprehensive review on the ethyl acetate esterification process explores various process intensification techniques. These techniques aim to enhance production efficiency and product purity while reducing energy consumption and capital investment. Techniques such as reactive distillation and microwave-assisted reactive distillation have been studied, indicating potential for improving the synthesis processes of related esters, potentially including 2-(Chloromethoxy)acetic Acid Ethyl Ester (Patil & Gnanasundaram, 2020).
Toxicity and Environmental Impact Studies
Studies on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have examined their toxicity and environmental impact. These studies offer insights into the fate, behavior, and potential effects of esters in aquatic and terrestrial environments, including their interactions with non-target species and potential pathways of degradation or accumulation (Islam et al., 2017).
Biotechnological Applications
Research into biotechnological routes for lactic acid production from biomass has discussed the conversion of lactic acid into various chemicals, including esters. This indicates a growing interest in utilizing biotechnological methods for synthesizing esters, potentially encompassing compounds like 2-(Chloromethoxy)acetic Acid Ethyl Ester, from renewable resources (Gao, Ma, & Xu, 2011).
Propiedades
IUPAC Name |
ethyl 2-(chloromethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWPLIBOXOWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethoxy)acetic Acid Ethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


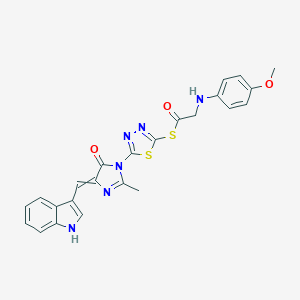
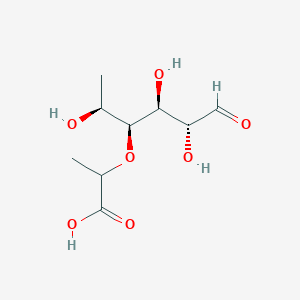
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
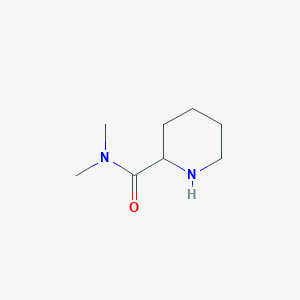
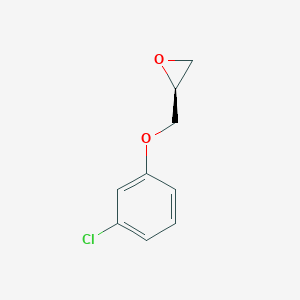
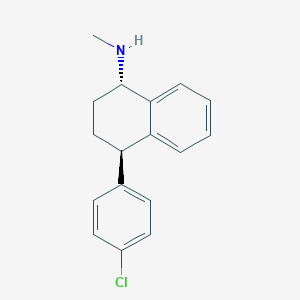
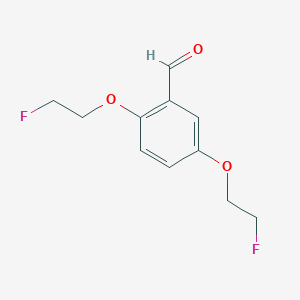
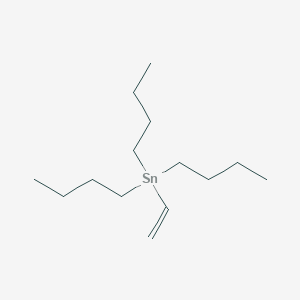
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
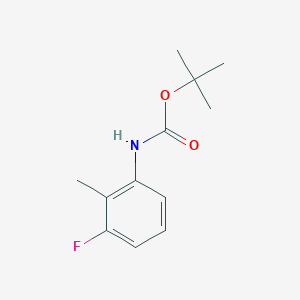
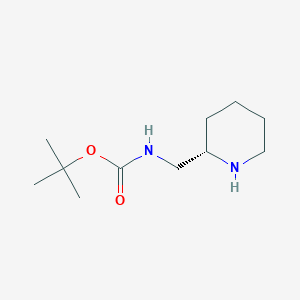
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
